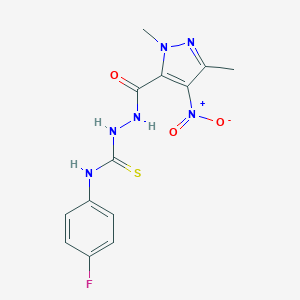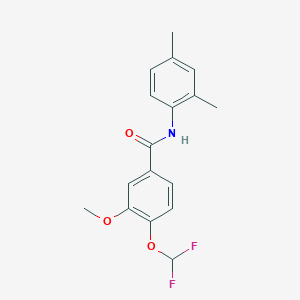![molecular formula C19H19F3N2O5 B456049 {5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B456049.png)
{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a furoyl group, a pyrazol ring, and a trifluoromethyl group, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of {5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves multiple steps, including the formation of the furoyl and pyrazol rings, as well as the introduction of the ethoxyphenoxy and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which {5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE can be compared with other similar compounds, such as:
1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine: This compound shares the furoyl and ethoxyphenoxy groups but has a different core structure.
Viloxazine hydrochloride: This compound has a similar ethoxyphenoxy group but differs in its overall structure and applications.
Propriétés
Formule moléculaire |
C19H19F3N2O5 |
|---|---|
Poids moléculaire |
412.4g/mol |
Nom IUPAC |
[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C19H19F3N2O5/c1-3-27-13-4-6-14(7-5-13)28-11-15-8-9-16(29-15)17(25)24-18(26,19(20,21)22)10-12(2)23-24/h4-9,26H,3,10-11H2,1-2H3 |
Clé InChI |
NJIUYDISHQVBPA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C(CC(=N3)C)(C(F)(F)F)O |
SMILES canonique |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C(CC(=N3)C)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-CHLOROPHENYL)-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B455968.png)
![1-[4-(difluoromethoxy)benzoyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B455969.png)
![Methyl 6-tert-butyl-2-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455971.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B455973.png)

![N-(4-fluorophenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B455977.png)
![{4-[(3,4-dimethylphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B455978.png)
![4-benzyl-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B455981.png)
![N-(2-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B455982.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B455983.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B455984.png)
![1-[5-({4-Nitrophenoxy}methyl)-2-furoyl]-2-methylpiperidine](/img/structure/B455986.png)
![5-[(4-ethoxyphenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B455989.png)
